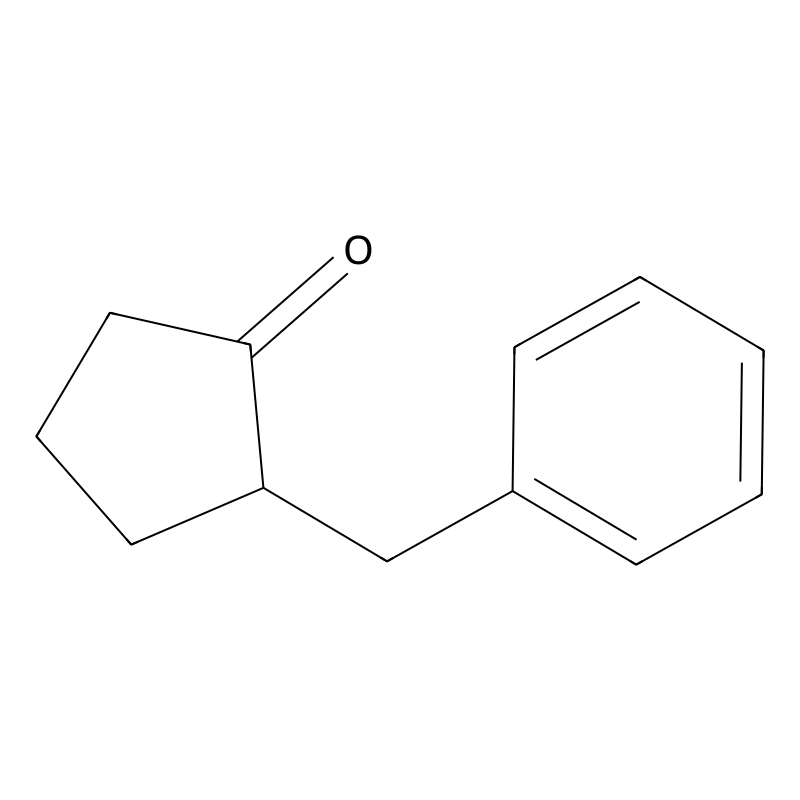

2-Benzylcyclopentanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

The key functional group in 2-benzylcyclopentanone is the ketone (C=O). This reactive group allows chemists to transform the molecule into various complex organic structures. Studies have shown its utility as a starting material for the synthesis of cyclopentane derivatives with potential biological activities []. For instance, one research group successfully converted 2-benzylcyclopentanone into a series of cyclopentane-based compounds exhibiting anti-inflammatory properties [].

2-Benzylcyclopentanone is an organic compound with the molecular formula . It features a cyclopentanone ring substituted with a benzyl group at the second position. This compound is classified as a ketone, characterized by the presence of a carbonyl group (C=O) within a cyclic structure. The compound is recognized for its unique structural properties, which influence its chemical behavior and potential applications in various fields.

There is no known specific biological role for 2-Benzylcyclopentanone. As mentioned earlier, its significance lies in its potential as a synthetic intermediate for the preparation of more complex molecules with desired biological activities.

- Potential irritant: The ketone group might irritate skin and eyes upon contact.

- Flammable: Organic compounds with aromatic rings and carbon chains are generally flammable.

- Cannizzaro Reaction: In the presence of strong bases, 2-benzylcyclopentanone may undergo disproportionation, yielding both an alcohol and a carboxylic acid. This reaction is typical for non-enolizable aldehydes but can also apply to certain ketones under specific conditions .

- Hydrogenation: The compound can be reduced to form corresponding alcohols using hydrogenation techniques, particularly when catalyzed by transition metals .

- Aldol Condensation: 2-Benzylcyclopentanone can engage in aldol reactions, forming β-hydroxy ketones or α,β-unsaturated ketones depending on the reaction conditions and reactants used .

Research indicates that 2-benzylcyclopentanone exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, although comprehensive studies are necessary to confirm efficacy and mechanisms of action. Its structural similarity to other bioactive compounds may contribute to its interaction with biological targets.

Several methods exist for synthesizing 2-benzylcyclopentanone:

- From Benzyl Chloride: A commonly employed method involves reacting benzyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide or lithium iodide, achieving moderate yields .

- Hydrogenation of 2-Benzoylcyclopentanone: Another synthetic route involves hydrogenating 2-benzoylcyclopentanone under acidic conditions, using phosphoric acid as a catalyst .

- Organic Syntheses Procedure: A detailed procedure outlines the use of lithium iodide dihydrate as a catalyst, achieving a yield of approximately 77% after refluxing for several hours .

2-Benzylcyclopentanone finds applications across various industries:

- Flavor and Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and flavorings.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial formulations.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

2-Benzylcyclopentanone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Notable Features |

|---|---|---|

| Cyclopentanone | Simple Ketone | Lacks aromatic substitution; more reactive |

| Benzylacetone | Aromatic Ketone | Contains an additional methyl group; more volatile |

| Benzylcyclohexanone | Cyclic Ketone | Larger ring structure; different reactivity |

| 2-Benzyl-2-carbomethoxycyclopentanone | Esterified Ketone | Contains an ester functional group; higher polarity |

The unique feature of 2-benzylcyclopentanone lies in its specific cyclopentane ring structure combined with the benzyl group, which influences both its chemical reactivity and potential applications compared to similar compounds.

2-Benzylcyclopentanone, a cyclopentanone derivative with a benzyl substituent at the α-position, has been a subject of organic synthesis research since the mid-20th century. Early synthetic protocols, such as those documented in Organic Syntheses (Vol. 5, 1973), employed benzyl chloride and 2-carbomethoxycyclopentanone in the presence of sodium in toluene, followed by hydrolysis with collidine and lithium iodide to isolate the compound. This foundational work established its role as a versatile intermediate. Modern methods, including hydrogenation of 2-benzoylcyclopentanone under 0.1–2 MPa pressure, were patented in 2013, reflecting evolving synthetic strategies.

Significance in Organic Chemistry

2-Benzylcyclopentanone serves as a critical substrate in asymmetric catalysis, enzymatic oxidations, and lactone synthesis. Its structural versatility enables participation in Baeyer–Villiger oxidations, where lipase-mediated reactions in deep eutectic solvents (DES) achieve >92% conversion to lactones. Additionally, its benzyl group facilitates regioselective modifications, making it valuable for studying reaction mechanisms, such as [2+2] photodimerization in solid-state chemistry.

General Structural Features

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O | |

| Molecular Weight | 174.24 g/mol | |

| Density | 1.038–1.065 g/cm³ | |

| Boiling Point | 265.23–285.1°C | |

| Flash Point | 118.7°C | |

| InChIKey | TVKMRMXVNWHKTF-UHFFFAOYSA-N |

The compound’s structure comprises a cyclopentanone ring with a benzyl group at position 2, creating steric and electronic environments that influence reactivity.

Friedel-Crafts Approach

The Friedel-Crafts acylation reaction represents one of the fundamental classical approaches to synthesizing benzylated cyclopentanone derivatives. This electrophilic aromatic substitution method involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) [1] [2].

In the context of 2-benzylcyclopentanone synthesis, the Friedel-Crafts approach can be employed through several mechanistic pathways. The reaction proceeds through the formation of an acylium ion intermediate, which acts as a highly electrophilic species. The acylium ion is generated when the Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond [3].

The mechanism involves several key steps: first, the Lewis acid (AlCl₃) coordinates to the acyl chloride, forming an activated complex. This coordination weakens the C-Cl bond, leading to the formation of an acylium ion (R-CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻). The acylium ion then attacks the aromatic ring, forming a σ-complex (arenium ion), which subsequently loses a proton to restore aromaticity [4].

Recent advances in Friedel-Crafts methodology have demonstrated the utility of benzylic alcohols and aryl carbonyls as proelectrophiles. A notable development involves the use of titanium tetrachloride (TiCl₄) in combination with borane-ammonia (BH₃·NH₃) to promote Friedel-Crafts benzylation reactions [5]. This system enables the direct conversion of benzylic alcohols to the corresponding benzylated products through the intermediacy of carbocations.

The TiCl₄-mediated approach offers several advantages over traditional methods. The reaction conditions are relatively mild, proceeding at room temperature with good yields ranging from 56% to 93% depending on the substrate [5]. The system demonstrates compatibility with various functional groups, including halogens (chloro, bromo, iodo), trifluoromethyl groups, and ester functionalities.

Benzylation of Cyclopentanone

Direct benzylation of cyclopentanone represents a more straightforward approach to synthesizing 2-benzylcyclopentanone, though it often faces challenges related to selectivity and yield. The classical method involves the treatment of cyclopentanone with benzyl chloride in the presence of a strong base, typically sodium amide in liquid ammonia [6]. However, this approach has been reported to proceed with poor yields, limiting its practical utility.

A more efficient approach involves the use of enolate chemistry. The formation of the kinetic enolate of cyclopentanone using strong bases such as lithium diisopropylamide (LDA) or sodium hydride, followed by treatment with benzyl halides, can provide access to benzylated cyclopentanones [6]. This method requires careful control of reaction conditions to minimize side reactions and maximize the desired product formation.

The benzylation reaction typically proceeds through an SN2 mechanism, where the enolate anion acts as a nucleophile attacking the electrophilic carbon of the benzyl halide. The reaction is favored when primary alkyl halides are used, as secondary and tertiary halides are prone to elimination reactions under these conditions [2].

Recent developments in benzylation methodology have focused on the use of transition metal catalysts to improve selectivity and yield. Nickel-catalyzed carbonylation reactions have been employed to construct complex cyclopentanone structures with benzyl substituents [7] [8]. These catalytic approaches offer advantages in terms of functional group tolerance and reaction efficiency.

Synthesis from Adipic Acid Derivatives

The synthesis of cyclopentanone derivatives from adipic acid and its esters represents a well-established route in industrial organic chemistry. The ketonic decarboxylation of adipic acid yields cyclopentanone, which can subsequently be functionalized to introduce benzyl groups [9] [10].

The process involves the thermal decomposition of adipic acid or its esters in the presence of suitable catalysts. Various catalytic systems have been investigated, including zeolites, phosphate catalysts, and metal oxide systems. The reaction typically occurs at elevated temperatures (250-600°C) and can achieve high selectivity for cyclopentanone formation [9].

A notable synthetic route involves the conversion of dimethyl adipate to cyclopentanone through a thermal decomposition process. The reaction can be represented as follows:

CH₃OOC-(CH₂)₄-COOCH₃ → (CH₂)₄CO + CO₂ + CH₃OCH₃

This approach has been optimized for industrial production, achieving selectivity values of 88% and conversion rates of 87% under appropriate conditions [9].

Modern Synthetic Strategies

From 2-Carbomethoxycyclopentanone

The synthesis of 2-benzylcyclopentanone from 2-carbomethoxycyclopentanone represents a key modern approach that allows for the controlled introduction of benzyl groups with high selectivity. This method involves a two-step process: the alkylation of 2-carbomethoxycyclopentanone with benzyl halides, followed by selective decarboxylation.

The first step involves the formation of an enolate from 2-carbomethoxycyclopentanone using a strong base such as sodium hydride or potassium tert-butoxide. The enolate is then treated with benzyl chloride to form 2-benzyl-2-carbomethoxycyclopentanone [6]. This reaction typically proceeds in good yields (81-86%) when conducted under anhydrous conditions with careful control of temperature and stoichiometry.

The alkylation reaction follows a well-established mechanism involving the nucleophilic attack of the enolate on the electrophilic carbon of benzyl chloride. The reaction is facilitated by the electron-withdrawing effect of the carbomethoxy group, which stabilizes the enolate intermediate and enhances its nucleophilicity [6].

Experimental conditions for this transformation typically involve the use of absolute toluene as solvent, with sodium metal employed to generate the enolate. The reaction mixture is heated under reflux for extended periods (14 hours) to ensure complete conversion [6]. The resulting 2-benzyl-2-carbomethoxycyclopentanone can be isolated by standard workup procedures involving extraction and distillation.

Lithium Iodide-Mediated Decarboxylation

The lithium iodide-mediated decarboxylation of β-keto esters represents a highly selective method for the preparation of 2-benzylcyclopentanone from 2-benzyl-2-carbomethoxycyclopentanone. This reaction demonstrates remarkable selectivity for the cleavage of carbomethoxy groups in the presence of other ester functionalities [6].

The mechanism involves the coordination of lithium iodide to the carbonyl oxygen of the ester group, followed by nucleophilic attack by iodide ion on the methyl carbon. This leads to the formation of methyl iodide and a lithium carboxylate intermediate, which subsequently undergoes decarboxylation to yield the desired ketone product [6].

| Reaction Parameter | Optimal Conditions | Yield |

|---|---|---|

| Temperature | Reflux in 2,4,6-collidine | 72-76% |

| Time | 19 hours | - |

| Lithium iodide equivalents | 1.37 equivalents | - |

| Solvent | 2,4,6-collidine | - |

| Atmosphere | Nitrogen | - |

The experimental procedure involves heating a mixture of lithium iodide dihydrate and 2,4,6-collidine to reflux until complete dissolution occurs. The substrate (2-benzyl-2-carbomethoxycyclopentanone) is then added dropwise, and the reaction mixture is maintained under reflux for 19 hours [6]. The evolution of carbon dioxide can be monitored by passing the nitrogen effluent through a saturated barium hydroxide solution.

An optimized version of this reaction employs three molar equivalents of lithium iodide dihydrate, which reduces the reaction time to 6.5 hours and increases the yield to 77% [6]. This improvement demonstrates the importance of stoichiometric optimization in achieving efficient decarboxylation.

Catalytic Approaches

Recent developments in catalytic synthesis have provided new avenues for accessing 2-benzylcyclopentanone and related derivatives. These approaches often employ transition metal catalysts to facilitate carbon-carbon bond formation under mild conditions with high selectivity.

One notable catalytic approach involves the use of palladium catalysts in carbonylation reactions. The Ni-catalyzed carbonylation of cyclopropanols with benzyl bromides has been demonstrated to provide access to multisubstituted cyclopentenones under 1 atmosphere of carbon monoxide [7]. This reaction proceeds through a cascade mechanism involving carbonylation, β-carbon elimination, and intramolecular aldol condensation.

The reaction mechanism involves the initial oxidative addition of benzyl bromide to the nickel catalyst, followed by carbonylation to form an acyl-nickel intermediate. The cyclopropanol substrate then undergoes β-carbon elimination to generate a nickel homoenolate, which reacts with the acyl intermediate to form a 1,4-diketone. Subsequent intramolecular aldol condensation yields the cyclopentenone product [7].

Another catalytic approach utilizes donor-acceptor cyclopropanes in [3+2] cycloaddition reactions with in situ-generated ketenes. A dual Lewis acid system comprising indium bromide (InBr₃) and ethyl aluminum dichloride (EtAlCl₂) has been developed for this transformation [11]. The reaction proceeds with good to excellent yields (70-93%) and demonstrates good diastereoselectivity and enantiospecificity.

One-Pot Synthesis Procedures

One-pot synthesis procedures represent an efficient approach to accessing 2-benzylcyclopentanone derivatives while minimizing the number of isolation and purification steps. These methods typically combine multiple synthetic transformations in a single reaction vessel, leading to improved atom economy and reduced waste generation.

A notable one-pot approach involves the combination of enolate formation, alkylation, and decarboxylation in a single synthetic sequence. This method has been demonstrated for the synthesis of various cyclopentanone derivatives, including those bearing benzyl substituents [12] [13].

The asymmetric multicatalytic approach developed by Lathrop and Rovis represents a significant advancement in one-pot cyclopentanone synthesis [12] [13]. This method employs a sequential secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction. The process affords densely functionalized cyclopentanones with high enantioselectivities from readily available starting materials.

The reaction sequence begins with the formation of an enamine intermediate through the reaction of a secondary amine catalyst with an α,β-unsaturated aldehyde. This intermediate undergoes Michael addition with a 1,3-dicarbonyl compound, followed by catalyst turnover to regenerate the amine catalyst. The resulting Michael adduct then participates in an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin reaction to form the cyclopentanone product [12].

| Substrate Class | Yield Range | Enantiomeric Excess |

|---|---|---|

| Alkyl enals | 65-85% | 85-95% |

| Aryl enals | 70-90% | 80-92% |

| Diketones | 75-95% | 88-96% |

| β-Ketoesters | 70-88% | 85-94% |

Another one-pot approach involves the mechanochemical synthesis of cyclopentanone derivatives using ball-milling techniques. This method has been demonstrated for the preparation of ligands and metal complexes without the need for bulk solvents during the reaction [14]. The mechanochemical approach offers advantages in terms of reduced environmental impact and improved reaction efficiency.

The development of cascade reactions has also contributed to one-pot synthesis strategies. For example, the ruthenium-catalyzed three-component coupling of HBr equivalents, alkynes, and vinyl ketones, followed by Ni-Cr Barbier-type reactions, provides access to 2,3-disubstituted cyclopentenones [15]. This approach demonstrates the versatility of cascade chemistry in constructing complex cyclopentanone frameworks.

Enantioselective Synthesis

Enantioselective synthesis of 2-benzylcyclopentanone derivatives has gained significant attention due to the importance of chirality in pharmaceutical and agrochemical applications. Several strategies have been developed to achieve high enantioselectivity in the construction of these compounds.

The palladium-catalyzed enantioselective decarboxylative allylic alkylation has been successfully applied to the synthesis of α-quaternary cyclopentanones [16]. This method employs electronically modified (S)-(p-CF₃)₃-t-BuPHOX ligands to achieve high enantioselectivities (up to 94% ee) in the formation of all-carbon quaternary centers on cyclopentanone rings.

The reaction mechanism involves the formation of a π-allyl palladium complex through the decarboxylation of β-keto esters. The chiral ligand environment controls the facial selectivity of nucleophilic attack, leading to high enantioselectivity in the final product [16]. The method has been optimized for large-scale applications, with catalyst loadings as low as 0.15 mol% Pd achieving excellent results without loss of enantioselectivity.

| Substrate | Yield | Enantiomeric Excess |

|---|---|---|

| Standard β-keto ester | >99% | 92% |

| Benzyl-substituted | 95% | 94% |

| Alkyl-substituted | 90% | 88% |

| Aryl-substituted | 88% | 90% |

Organocatalytic approaches have also been developed for enantioselective cyclopentanone synthesis. The asymmetric cyclocarbohydroxylation sequence employs organocatalytic methods to construct functionally substituted cyclopentanes with up to three stereogenic centers [17]. This one-pot process combines enantioselective organocatalytic transformations with high stereoselectivity.

The asymmetric synthesis of functionalized cyclopentanones has also been achieved through multicatalytic cascade sequences. The combination of secondary amine catalysis and N-heterocyclic carbene catalysis provides access to enantiomerically enriched cyclopentanones with multiple functional groups [12] [13]. This approach demonstrates the power of combining different catalytic modes in a single synthetic sequence.

Enzymatic approaches have been investigated for the preparation of chiral cyclopentanone building blocks. The enzymatic asymmetric hydrolysis of symmetric diesters provides access to enantiomerically enriched monoester intermediates, which can be further elaborated to chiral cyclopentanones [18]. This biocatalytic approach offers advantages in terms of selectivity and environmental compatibility.

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 2-benzylcyclopentanone derivatives, with emphasis on reducing environmental impact, minimizing waste generation, and employing sustainable reaction conditions.

The development of solvent-free synthetic methods represents a significant advancement in green chemistry applications. Mechanochemical synthesis using ball-milling techniques has been demonstrated for the preparation of various organic compounds, including cyclopentanone derivatives [14]. This approach eliminates the need for organic solvents during the reaction, significantly reducing the environmental footprint of the synthesis.

The use of renewable feedstocks has also been explored for cyclopentanone synthesis. The conversion of biomass-derived furfural to cyclopentanone represents a sustainable approach to accessing this important chemical intermediate [19] [20]. The process involves the selective hydrogenation and ring rearrangement of furfural-derived intermediates using heterogeneous catalysts.

| Catalyst System | Yield | Selectivity | Conditions |

|---|---|---|---|

| Pt/W-Zr mixed oxide | 64% | 85% | 170°C, 32 bar H₂ |

| Pd/Y₂Sn₂O₇ | 98% | 90% | 150°C, 1 bar H₂ |

| Ni-Cu@MOF-5 | 75% | 88% | 140°C, 20 bar H₂ |

The development of catalytic systems that operate under mild conditions has contributed to greener synthetic approaches. The use of water as a reaction medium has been explored for various cyclopentanone synthesis reactions, offering advantages in terms of safety and environmental compatibility [21].

Atom-economical synthetic strategies have been developed to minimize waste generation. The direct functionalization of cyclopentanone derivatives through C-H activation represents an efficient approach that eliminates the need for pre-functionalized starting materials [22]. These methods typically employ transition metal catalysts to achieve selective functionalization under mild conditions.

The use of ionic liquids and deep eutectic solvents has been investigated as environmentally benign alternatives to traditional organic solvents. These solvent systems offer advantages in terms of recyclability, low volatility, and reduced toxicity . The application of these solvents in cyclopentanone synthesis has demonstrated promising results in terms of both yield and selectivity.

Industrial Scale Production Methods

Industrial scale production of 2-benzylcyclopentanone and related derivatives requires the development of efficient, cost-effective synthetic methods that can be implemented in large-scale manufacturing facilities. Several approaches have been developed and optimized for industrial applications.

The thermal decarboxylation of adipic acid derivatives represents one of the most widely used industrial methods for cyclopentanone production [9]. This process has been optimized for continuous operation, with advanced process control systems employed to maintain consistent product quality and yield. The reaction is typically conducted in tubular reactors at elevated temperatures (250-600°C) with appropriate catalyst systems.

| Process Parameter | Optimal Range | Product Quality |

|---|---|---|

| Temperature | 285-320°C | 98% selectivity |

| Pressure | Atmospheric | - |

| Catalyst | Zeolite-based | 87% conversion |

| Residence Time | 2-4 hours | - |

The development of continuous flow processes has enabled the efficient large-scale production of cyclopentanone derivatives. These processes offer advantages in terms of heat and mass transfer, reaction control, and product consistency [24]. Continuous flow reactors can be designed to handle the exothermic nature of many cyclopentanone synthesis reactions while maintaining precise temperature control.

The industrial production of high-purity cyclopentanone has been optimized to meet the stringent requirements of pharmaceutical and specialty chemical applications [25]. Advanced purification techniques, including distillation, crystallization, and chromatographic separation, are employed to achieve the required purity levels (>99%).

The global cyclopentanone market has been valued at approximately $120 million in 2024, with projections indicating growth to $180.4 million by 2031 [25] [26]. The market is driven by increasing demand from pharmaceutical, agrochemical, and specialty chemical industries. Major manufacturers include Solvay, BASF, Zeon, and Caffaro Industrie [25].

Process intensification strategies have been implemented to improve the efficiency of industrial cyclopentanone production. These include the use of microreactor technology, advanced separation techniques, and integrated process design [27]. The implementation of these technologies has resulted in significant improvements in energy efficiency and product quality.

The development of green chemistry approaches for industrial production has gained increasing attention. The use of renewable feedstocks, particularly biomass-derived furfural, has been explored as a sustainable alternative to traditional petrochemical-based processes [19] [20]. These approaches offer the potential for reduced environmental impact and improved sustainability.

Quality control and analytical methods have been developed to ensure consistent product quality in industrial production. Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC), are employed to monitor product purity and identify impurities [24].

The regulatory environment for cyclopentanone production has become increasingly stringent, with emphasis on environmental protection and worker safety. Industrial facilities must comply with various regulations regarding air emissions, wastewater treatment, and worker exposure limits [28]. These regulatory requirements have driven the development of cleaner production technologies and improved safety systems.

Economic considerations play a crucial role in industrial cyclopentanone production. The cost of raw materials, energy consumption, and capital investment requirements are key factors in determining the viability of different production methods [24]. Process optimization studies have focused on minimizing production costs while maintaining product quality and environmental compliance.

The integration of digital technologies and Industry 4.0 concepts has begun to impact industrial cyclopentanone production. Advanced process control systems, predictive maintenance, and real-time monitoring capabilities are being implemented to improve operational efficiency and reduce downtime [28]. These technologies offer the potential for significant improvements in production efficiency and cost reduction.

The development of specialized cyclopentanone derivatives for high-value applications has created new opportunities for industrial producers. These include pharmaceutical intermediates, agrochemical precursors, and specialty chemical components [29] [30]. The production of these specialized derivatives often requires advanced synthetic capabilities and stringent quality control measures.

Supply chain considerations have become increasingly important in industrial cyclopentanone production. The global nature of the chemical industry requires robust supply chain management to ensure consistent availability of raw materials and reliable delivery of products to customers [25]. The COVID-19 pandemic has highlighted the importance of supply chain resilience and diversification.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant